molecular formula C9H9BrO2S B13309956 Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate

Cat. No.: B13309956
M. Wt: 261.14 g/mol
InChI Key: COTSVPVLTNBXHI-WAYWQWQTSA-N
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Description

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of esters. It features a brominated thiophene ring and a butenoate ester group. Compounds like this are often of interest in organic synthesis and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate typically involves the bromination of a thiophene derivative followed by esterification. One common method might include:

    Bromination: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated thiophene can then be reacted with methyl acrylate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bond in the butenoate group can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products will depend on the specific reactions and conditions used. For example, substitution with an amine might yield an amino-thiophene derivative.

Scientific Research Applications

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can be used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of organic electronic materials.

    Pharmaceutical Research: Potentially as a building block for drug development.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reactive intermediate. In materials science, its electronic properties would be of interest. Detailed mechanisms would require specific studies and data.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-(thiophen-2-yl)but-2-enoate: Lacks the bromine atom.

    Ethyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate: Has an ethyl ester group instead of a methyl ester.

Uniqueness

The presence of the bromine atom in Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can make it more reactive in substitution reactions compared to its non-brominated counterpart. This can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl (Z)-3-(5-bromothiophen-2-yl)but-2-enoate

InChI

InChI=1S/C9H9BrO2S/c1-6(5-9(11)12-2)7-3-4-8(10)13-7/h3-5H,1-2H3/b6-5-

InChI Key

COTSVPVLTNBXHI-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C1=CC=C(S1)Br

Canonical SMILES

CC(=CC(=O)OC)C1=CC=C(S1)Br

Origin of Product

United States

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